molecular formula C17H17N3O2S B6536410 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1058238-28-0

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6536410
CAS No.: 1058238-28-0
M. Wt: 327.4 g/mol
InChI Key: BBXOZGJRCJGDOI-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, or more commonly known as 6-MSP, is a synthetic molecule with a wide range of applications in the scientific research field. It has been used in a variety of studies to investigate the biochemical and physiological effects of the molecule, as well as its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-MSP is not completely understood, however, it is believed to be a modulator of several different biochemical pathways. It has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It has also been studied as a potential treatment for depression and anxiety, and has been shown to have anti-anxiety and anti-depressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-MSP in laboratory experiments is that it is relatively easy to synthesize, with a high yield of the product. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 6-MSP in laboratory experiments is that it is not soluble in water and must be dissolved in an organic solvent such as dichloromethane for use in experiments.

Future Directions

The potential future directions for 6-MSP research are numerous. It has been studied as a potential treatment for depression and anxiety, and further research could be done to investigate the efficacy of 6-MSP in treating these conditions. Additionally, 6-MSP could be studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for other neurological conditions such as Alzheimer’s disease and Parkinson’s disease. Additionally, 6-MSP could be studied for its potential use as a drug delivery system, as well as for its potential use in cancer therapy. Finally, 6-MSP could be studied for its potential use in the development of novel therapeutic agents.

Synthesis Methods

6-MSP can be synthesized using a variety of methods, including the condensation of 2-methylsulfanyl-pyridine-3-carboxamide and 1-acetyl-2,3-dihydro-1H-indol-6-yl acetate. The reaction is carried out in a solvent such as dichloromethane and requires the use of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and yields a high yield of 6-MSP.

Scientific Research Applications

6-MSP has been used in a variety of scientific research studies, including those investigating its potential therapeutic applications. It has been studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for depression and anxiety. Additionally, 6-MSP has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11(21)20-9-7-12-5-6-13(10-15(12)20)19-16(22)14-4-3-8-18-17(14)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXOZGJRCJGDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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